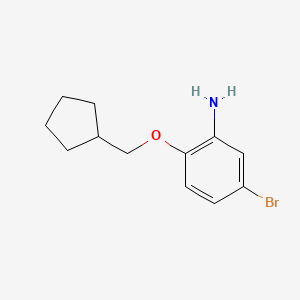

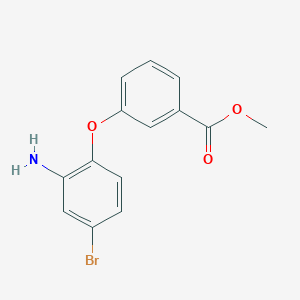

Methyl 3-(2-amino-4-bromophenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodynamic Therapy Application in Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers.

Polymer Synthesis : Research by Yang, Jikei, & Kakimoto (1999) demonstrated the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate to produce a hyperbranched aromatic polyamide. This study highlights the compound's role in developing novel polymeric materials.

Methanogenic Transformation of Phenolic Compounds : A study by Bisaillon, Lépine, Beaudet, & Sylvestre (1993) explored the carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions. This research provides insights into the environmental transformation of similar compounds.

Intermediate Synthesis for Natural Product Derivatives : Lou Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with biological activities. This highlights the compound's utility in organic synthesis Lou Hong-xiang (2012).

Tubulin Polymerization Inhibition : Minegishi et al. (2015) identified Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor with promising antiproliferative activity towards human cancer cells Minegishi et al. (2015).

Radiochemical Synthesis : Taylor, Hristova-Kazmierski, Ley, & Kepler (1996) discussed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound used in radiochemical studies for labeling purposes Taylor et al. (1996).

Molecular Structure Studies : Research by Basu, Masharing, & Das (2012) on diorganotin(IV) complexes reveals insights into molecular structures and coordination chemistry involving similar benzoate derivatives.

Pharmacological Characterization : Croci et al. (2007) characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate as a potent and selective β3-adrenoceptor agonist for treating preterm labor, showcasing the potential pharmacological applications of similar compounds Croci et al. (2007).

Pharmaceutical Chemistry Studies : Research by Ukrainets, Petrushova, Davidenko, & Grinevich (2014) indicates the synthesis and study of compounds with potential pharmaceutical applications, similar to methyl benzoate derivatives.

Liquid Crystal Research : Shahina, Fakruddin, Subhan, & Rangappa (2016) conducted phase transition and molecular polarizability studies in liquid crystalline mixtures, including compounds structurally related to Methyl 3-(2-amino-4-bromophenoxy)benzoate Shahina et al. (2016).

Propriétés

IUPAC Name |

methyl 3-(2-amino-4-bromophenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBJILACMGYGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-amino-4-bromophenoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)